Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The acetyl and fluoro groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group on the indole ring can be esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The fluoro group also enhances its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 4-acetyl-6-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-6(15)8-3-7(13)4-10-9(8)5-11(14-10)12(16)17-2/h3-5,14H,1-2H3 |
InChI Key |
YYCHTXPJXOUPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(NC2=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
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